molecular formula C10H15NO2 B14839978 2-Isopropoxy-6-(methylamino)phenol

2-Isopropoxy-6-(methylamino)phenol

Cat. No.: B14839978
M. Wt: 181.23 g/mol
InChI Key: LIXDSZYQJAKKKR-UHFFFAOYSA-N
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Description

2-Isopropoxy-6-(methylamino)phenol is a phenolic derivative characterized by an isopropoxy group at the 2-position and a methylamino group at the 6-position of the benzene ring. Phenolic compounds with alkoxy and amino substituents are widely studied for their ability to interfere with bacterial virulence mechanisms, such as biofilm formation and toxin production .

Properties

Molecular Formula

C10H15NO2

Molecular Weight

181.23 g/mol

IUPAC Name

2-(methylamino)-6-propan-2-yloxyphenol

InChI

InChI=1S/C10H15NO2/c1-7(2)13-9-6-4-5-8(11-3)10(9)12/h4-7,11-12H,1-3H3

InChI Key

LIXDSZYQJAKKKR-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC=CC(=C1O)NC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(methylamino)-6-(propan-2-yloxy)phenol can be achieved through several methods. One common approach involves the reaction of 2,6-dihydroxyphenol with isopropyl bromide in the presence of a base, followed by the introduction of a methylamino group. The reaction conditions typically include:

    Reagents: 2,6-dihydroxyphenol, isopropyl bromide, methylamine

    Solvent: Anhydrous ethanol or methanol

    Catalyst: Potassium carbonate or sodium hydroxide

    Temperature: 60-80°C

    Reaction Time: 6-12 hours

Industrial Production Methods

In an industrial setting, the production of 2-(methylamino)-6-(propan-2-yloxy)phenol may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to higher purity and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(Methylamino)-6-(propan-2-yloxy)phenol undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in acidic or basic medium.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Quinones

    Reduction: Aminophenols

    Substitution: Alkylated or acylated phenols

Scientific Research Applications

2-(Methylamino)-6-(propan-2-yloxy)phenol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential as a biochemical probe.

    Medicine: Investigated for its pharmacological properties, including potential use as an analgesic or anti-inflammatory agent.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(methylamino)-6-(propan-2-yloxy)phenol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, receptors, or ion channels. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural Analogues and Substituent Effects

The biological activity of phenolic derivatives is heavily influenced by substituent type, position, and electronic effects. Below is a comparative analysis of 2-Isopropoxy-6-(methylamino)phenol with related compounds:

Compound Name Substituents (Position) Key Biological Activities References
2-[(Methylamino)methyl]phenol Methylaminomethyl (2-position) Anti-biofilm, anti-viral, SarA inhibition
2-Fluoro-6-methoxy-4-methylphenol Fluoro (2), Methoxy (6), Methyl (4) Not explicitly stated (structural analog)
2-Isopropoxy-6-(methylamino)phenol Isopropoxy (2), Methylamino (6) Inferred: Potential anti-biofilm/SarA inhibition

Key Observations:

Substituent Position and Bioactivity: The 2-[(Methylamino)methyl]phenol () demonstrates anti-biofilm and anti-viral activity by targeting SarA, a regulator of S. aureus virulence. Its methylaminomethyl group at position 2 likely enhances interactions with bacterial proteins . In contrast, 2-Isopropoxy-6-(methylamino)phenol’s bulkier isopropoxy group at position 2 may alter binding affinity compared to smaller substituents (e.g., methoxy or fluoro groups in ).

Electron-Withdrawing vs. Electron-Donating Groups: Electron-donating groups (e.g., methoxy, methylamino) enhance phenolic solubility and may improve bioavailability. The methylamino group in 2-Isopropoxy-6-(methylamino)phenol could facilitate hydrogen bonding with bacterial targets, similar to 2-[(Methylamino)methyl]phenol’s mechanism . Electron-withdrawing groups (e.g., fluoro in ) may increase stability but reduce interaction with hydrophobic bacterial membranes.

Functional Comparisons and Research Findings

Anti-Biofilm Activity
  • 2-[(Methylamino)methyl]phenol: Reduces S. aureus biofilm formation by 60–80% at sub-MIC concentrations. It downregulates fnbA (involved in adhesion) and inhibits α-hemolysin production .
  • The isopropoxy group may enhance lipid membrane penetration, improving efficacy against Gram-positive bacteria.
Synergy with Antibiotics
  • 2-[(Methylamino)methyl]phenol: Exhibits synergistic effects with β-lactams and vancomycin, reducing MBIC50 (minimum biofilm inhibitory concentration) by 50% .
Toxicity Profile
  • 2-[(Methylamino)methyl]phenol: No cytotoxicity observed in HEp-2 cells at therapeutic concentrations, indicating favorable safety .
  • 2-Isopropoxy-6-(methylamino)phenol: Toxicity remains unstudied, but the isopropoxy group’s lipophilicity may require optimization to avoid off-target effects.

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